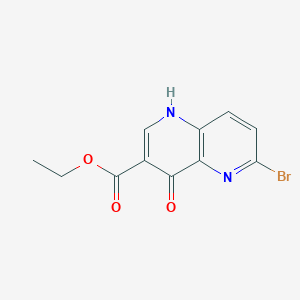![molecular formula C10H11NO3 B3217756 Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate CAS No. 118488-74-7](/img/structure/B3217756.png)
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Overview
Description
“Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate” is a chemical compound with the CAS Number: 118488-74-7 . It has a molecular weight of 193.2 and its IUPAC name is methyl 2-[hydroxy(2-pyridinyl)methyl]acrylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Processes : Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate and its derivatives are synthesized through various chemical processes. For instance, the compound synthesized from L-tartaric acid was transformed into different derivatives, highlighting its versatility in organic synthesis (Gimalova et al., 2013).
Role in Heterocyclic Chemistry : This compound is used in the synthesis of heterocyclic systems. It serves as a scaffold for the creation of complex molecular structures, which are significant in pharmaceutical and materials science (Ruano et al., 2005).
Generation of Functionalized Compounds : The compound is involved in the synthesis of functionalized vinyl sulfides, demonstrating its utility in creating chemically diverse molecules. This aspect is crucial for developing new compounds with potential applications in various fields, including medicinal chemistry (Potapov et al., 2018).
Photophysical Properties
- Study of Derivatives : Methyl salicylate derivatives, closely related to this compound, have been synthesized and studied for their photophysical properties. These studies are essential for understanding the optical and electronic characteristics of such compounds, which can have implications in fields like optoelectronics and sensor technology (Yoon et al., 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGIDZSIQOOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234027 | |
| Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118488-74-7 | |
| Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118488-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


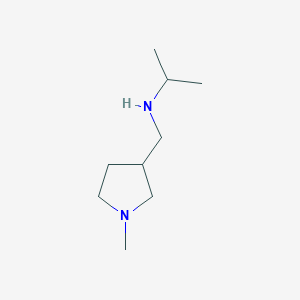

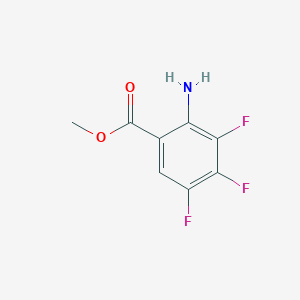

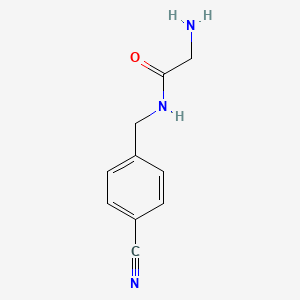

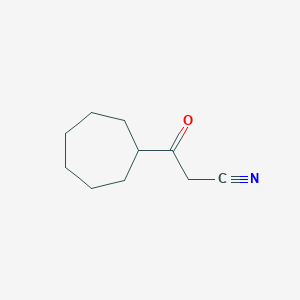
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)

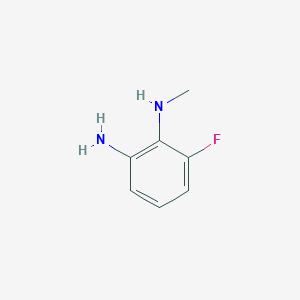
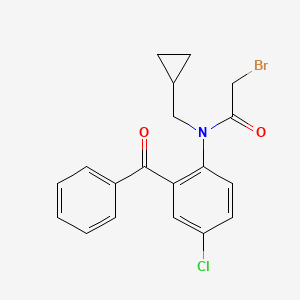
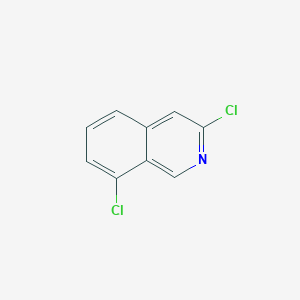
![2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3217758.png)
